2,6-Difluoro-3-(methoxymethoxy)pyridine
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Overview
Description
2,6-Difluoro-3-(methoxymethoxy)pyridine is a chemical compound with the molecular formula C7H7F2NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of fluorine atoms and a methoxymethoxy group in its structure makes it an interesting compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-3-(methoxymethoxy)pyridine typically involves the reaction of 2,6-difluoropyridine with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methoxymethyl group. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-3-(methoxymethoxy)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxymethoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly used for the reduction of the pyridine ring.
Major Products Formed
Substitution Reactions: Products include substituted pyridines with various functional groups.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include piperidine derivatives.
Scientific Research Applications
2,6-Difluoro-3-(methoxymethoxy)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6-Difluoro-3-(methoxymethoxy)pyridine involves its interaction with specific molecular targets. The fluorine atoms and the methoxymethoxy group play a crucial role in its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity or modulate receptor function by forming stable complexes with the active sites or binding pockets.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Difluoro-4-(methoxymethoxy)pyridine
- 2,6-Difluoropyridine
- 3-(Methoxymethoxy)pyridine
Uniqueness
2,6-Difluoro-3-(methoxymethoxy)pyridine is unique due to the specific positioning of the fluorine atoms and the methoxymethoxy group on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to achieve.
Properties
Molecular Formula |
C7H7F2NO2 |
---|---|
Molecular Weight |
175.13 g/mol |
IUPAC Name |
2,6-difluoro-3-(methoxymethoxy)pyridine |
InChI |
InChI=1S/C7H7F2NO2/c1-11-4-12-5-2-3-6(8)10-7(5)9/h2-3H,4H2,1H3 |
InChI Key |
MXJBNQCAMFTTGR-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(N=C(C=C1)F)F |
Origin of Product |
United States |
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